molecular formula C11H8ClFN2 B125197 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine CAS No. 142220-65-3

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine

Cat. No.: B125197
CAS No.: 142220-65-3
M. Wt: 222.64 g/mol
InChI Key: BXYPHEXKAGGQBK-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is a halogenated pyrimidine derivative with a chloro group at position 4, a 4-fluorophenyl substituent at position 2, and a methyl group at position 4. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of quinolinyl pyrimidines targeting enzymes such as Type II NADH-dehydrogenase . Its synthesis involves multi-step reactions, including nitration, azide substitution, and reduction, achieving yields up to 76% under optimized conditions . High-resolution mass spectrometry (HRMS) confirms its molecular formula (C₁₅H₉ClFN₂O₂⁺, m/z 303.0345) and purity (>98% by HPLC) .

Properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c1-7-6-10(12)15-11(14-7)8-2-4-9(13)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYPHEXKAGGQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633369
Record name 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142220-65-3
Record name 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,4-Dichloro-6-Methylpyrimidine

The preparation of 4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine often begins with 2,4-dichloro-6-methylpyrimidine as a key intermediate. This compound is synthesized via chlorination of 6-methyluracil or its hydroxylated analogs. For instance, 2-methyl-4-hydroxypyrimidine undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of organic bases such as triethylamine or diisopropylethylamine. The reaction proceeds at 25–100°C for 2–5 hours, achieving yields exceeding 85%.

Reaction Conditions:

  • Substrate: 2-methyl-4-hydroxypyrimidine

  • Chlorinating Agent: POCl₃ (5–10 equiv.)

  • Base: Diisopropylethylamine (0.3–0.7 equiv.)

  • Temperature: 45–85°C

  • Yield: 85–91%

Suzuki-Miyaura Coupling for Aryl Functionalization

The 2-chloro position of 2,4-dichloro-6-methylpyrimidine is amenable to cross-coupling with aryl boronic acids. Introducing the 4-fluorophenyl group via Suzuki-Miyaura coupling involves:

  • Reacting 2,4-dichloro-6-methylpyrimidine with 4-fluorophenylboronic acid under palladium catalysis.

  • Using ligands such as triphenylphosphine or SPhos to enhance reactivity.

  • Optimizing solvent systems (e.g., toluene/water) and bases (e.g., K₂CO₃) for efficient transmetalation.

Example Protocol:

  • Substrate: 2,4-dichloro-6-methylpyrimidine (1.0 equiv.)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv.)

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Solvent: Toluene/H₂O (4:1)

  • Base: K₂CO₃ (3.0 equiv.)

  • Temperature: 90°C, 12 hours

  • Yield: 78–82%

Direct Cyclocondensation of Fluorophenyl-Containing Precursors

Biginelli-Like Cyclization

An alternative route involves constructing the pyrimidine ring de novo using a fluorophenyl-containing β-ketoamide precursor. This method employs cyclocondensation with chlorinated acetamidine derivatives under acidic conditions:

Reaction Scheme:

  • Precursor Synthesis: 4-Fluorophenylacetonitrile is converted to β-ketoamide via hydrolysis and subsequent condensation with methylamine.

  • Cyclization: The β-ketoamide reacts with 3-chloropentane-2,4-dione in the presence of HCl, forming the pyrimidine core.

Optimization Challenges:

  • Regioselectivity issues may arise during cyclization, requiring careful control of stoichiometry and temperature.

  • Yields for this route are moderate (50–65%) due to competing side reactions.

Comparative Analysis of Preparation Methods

Table 1: Efficiency and Practicality of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Suzuki CouplingChlorination → Cross-Coupling78–82High regioselectivity, mild conditionsCost of palladium catalysts
Direct CyclizationPrecursor synthesis → Cyclization50–65Single-pot synthesisModerate yields, selectivity issues
Nucleophilic SubstitutionHalogen exchange30–45Simple reagentsHarsh conditions, low yields

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

  • 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through established synthetic pathways such as the Suzuki-Miyaura coupling reaction, which efficiently forms carbon-carbon bonds under mild conditions .

Comparison with Similar Compounds

Compound NameStructural FeaturesApplications
4-Chloro-2-fluorobenzenemethanolContains a chloro group but lacks the fluorophenyl moietyLimited applications in organic synthesis
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineFeatures different functional groups affecting biological activityPotential therapeutic applications
This compoundUnique substitution pattern on the pyrimidine ringVersatile applications in medicinal chemistry

Biological Applications

Antimicrobial and Anticancer Properties
Research has shown that derivatives of this compound exhibit promising antimicrobial and anticancer activities. For instance, studies have indicated that certain synthesized derivatives possess significant cytotoxic effects against cancer cell lines such as HeLa and K562 while demonstrating low toxicity against normal cells .

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances binding affinity, potentially leading to the modulation of critical biochemical pathways.

Medicinal Chemistry

Therapeutic Potential
The compound is being explored for its potential as a therapeutic agent in treating various diseases, including bacterial infections and cancer. Its derivatives have shown activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating potential for antimalarial applications .

Case Study: Antimalarial Activity
A series of molecular hybrids incorporating pyrimidine structures have been synthesized and evaluated for their antimalarial activity. These hybrids demonstrated potent effects against malaria parasites with no observed cytotoxicity in Vero cell lines, showcasing the therapeutic promise of pyrimidine-based compounds .

Industrial Applications

Agrochemicals and Pharmaceuticals
In industrial contexts, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its unique chemical properties allow for the formulation of products with specific functionalities tailored to agricultural needs or therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparison of 4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine with structurally related compounds:

Compound Name Substituents (Position) Key Structural Differences Biological Relevance Reference
4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine 3,5-Dimethylpyrazole (position 2) Heterocyclic substituent vs. 4-fluorophenyl KCa2 channel modulation
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine 4-Fluorophenylsulfanyl (position 6) Sulfur-containing substituent Antibacterial activity (unpublished)
4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine 4-Chlorophenyl (position 2), phenyl (position 6) Bulkier aromatic groups Not reported; structural analog
4-Chloro-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Thioxo group (position 2), carboxylate Reduced ring saturation Anticancer potential (theoretical)

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group enhances electrophilicity at position 4, facilitating nucleophilic substitution reactions compared to bulkier substituents (e.g., 4-chlorophenyl in ).
  • Heterocyclic vs. Aromatic Substituents : Pyrazole-substituted analogs (e.g., ) exhibit ion channel modulation, whereas 4-fluorophenyl derivatives are optimized for enzyme inhibition .

Physicochemical Properties

Lipophilicity (log P) and solubility are critical for drug-likeness. Data from HPLC-based lipophilicity studies and HRMS reveal:

Compound Name log P (Calculated) Solubility (mg/mL) Purity (%)
This compound 3.2 ± 0.1 0.15 (DMSO) >98
4-Chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine 2.8 ± 0.2 0.22 (DMSO) >95
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine 3.5 ± 0.3 0.08 (DMSO) >95

Trends :

  • Lipophilicity : Sulfur-containing analogs (e.g., ) show higher log P due to hydrophobic thioether groups.
  • Solubility : Pyrazole-substituted derivatives exhibit better solubility, likely due to hydrogen-bonding capacity .

Biological Activity

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is a synthetic compound belonging to the pyrimidine class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H9ClF N3
  • Molecular Weight : 233.66 g/mol
  • SMILES Notation : Clc1cn(c(n1)c2ccc(c(c2)F)C)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.

Target Proteins

  • Enzymes : It has been shown to inhibit certain kinases, which play a pivotal role in cell signaling pathways.
  • Receptors : The compound may exhibit affinity for G-protein coupled receptors (GPCRs), influencing various physiological responses.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. For instance:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • K562 (chronic myeloid leukemia)
    • AGS (gastric adenocarcinoma)

The compound showed an IC50 value of approximately 53.02 µM against AGS cells, indicating moderate potency in inhibiting cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses antibacterial and antifungal activity, with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to 32 µg/mL against various pathogens .

Study 1: Anticancer Efficacy

In a study focusing on the synthesis of new pyrimidine derivatives, researchers found that modifications at the 4-position significantly enhanced cytotoxicity against cancer cell lines. The derivatives exhibited selective toxicity towards cancer cells while sparing normal human vascular endothelial cells (HUVEC) .

Study 2: Antimicrobial Properties

Another investigation highlighted the effectiveness of pyrimidine derivatives in treating infections caused by resistant strains of bacteria. The study reported that the compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

  • Solubility : Slightly soluble in DMSO and very slightly soluble in methanol when heated.
  • Absorption : Rapid absorption observed in animal models.
  • Metabolism : Primarily metabolized in the liver with potential for drug-drug interactions.

Q & A

Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?

  • Meta-Analysis :

Assay Variability : Normalize data using positive controls (e.g., staurosporine for kinase assays).

Structural Analog Comparison : Cross-reference with analogs like 4-(3-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine to identify substituent-driven trends .

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